1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole
Description
1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is a benzimidazole derivative characterized by a 2,2-dichlorocyclopropylmethyl substituent attached to the nitrogen atom at position 1 of the benzimidazole core. The dichlorocyclopropyl group introduces steric bulk and electron-withdrawing effects, which may influence its reactivity, metabolic stability, and interaction with biological targets compared to simpler analogs.
Properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNDWKBWMYAYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323798 | |
| Record name | 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809057 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
488122-35-6 | |
| Record name | 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole typically involves the reaction of 2,2-dichlorocyclopropylmethylamine with benzimidazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst, such as palladium or nickel, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that benzimidazole derivatives exhibit significant antiviral activity. For instance, compounds derived from benzimidazole have been shown to inhibit enteroviruses and herpes simplex virus, with some derivatives demonstrating IC50 values as low as 1.08 μg/ml against Coxsackie virus . The mechanism often involves the disruption of viral replication processes, making these compounds potential candidates for antiviral drug development.
Anticancer Activity
Benzimidazole derivatives, including 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole, have been investigated for their anticancer properties. The electron-rich nature of the benzimidazole ring allows for effective interactions with various biological targets involved in cancer progression. Studies have reported that certain derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo . For example, a specific benzimidazole derivative demonstrated significant cytotoxicity against U87 glioblastoma cells with an IC50 of 45.2 μM .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been documented. Compounds such as this compound have shown promising results in reducing inflammation markers in experimental models. For example, certain derivatives exhibited remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for these compounds ranged from 0.0370 to 0.2272 nM, showcasing their potency compared to standard anti-inflammatory drugs like diclofenac .
Data Table: Summary of Key Findings
| Application | Compound/Derivative | IC50 Value | Mechanism/Notes |
|---|---|---|---|
| Antiviral | Benzimidazole Derivative (Coxsackie) | 1.08 μg/ml | Inhibits viral replication |
| Anticancer | Benzimidazole Derivative (U87 Cells) | 45.2 μM | Induces apoptosis |
| Anti-inflammatory | Various Benzimidazole Derivatives | 0.0370 - 0.2272 nM | COX-1/COX-2 inhibition |
Case Studies
- Antiviral Activity Study : A series of benzimidazole derivatives were synthesized and tested against enteroviruses and herpes simplex virus. The most effective compound showed a significant reduction in viral replication and was further analyzed for its mechanism of action.
- Cancer Therapeutics Research : A study focused on the anticancer properties of substituted benzimidazoles revealed that specific modifications to the benzimidazole structure enhanced cytotoxicity against various cancer cell lines, leading to promising results for future drug development.
- Inflammation Model Investigation : In an experimental model for inflammation, several benzimidazole derivatives were tested for their ability to reduce edema and pain response compared to standard treatments, with notable efficacy observed.
Mechanism of Action
1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is unique due to its specific structural features. Similar compounds include other benzimidazole derivatives and dichlorocyclopropyl-containing molecules. the presence of the dichlorocyclopropyl group in this compound sets it apart and contributes to its distinct properties and applications.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Benzimidazole derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:
Table 1: Substituent Impact on Key Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity but may reduce basicity, impacting interactions with enzymes or receptors .
- Steric hindrance : Bulky groups like dichlorocyclopropylmethyl may limit binding to active sites but improve metabolic stability by shielding the core from degradation .
- Small substituents (e.g., methyl at position 2) enhance activity by optimizing lipophilicity without steric interference .
Toxicity and Metabolic Considerations
Benzimidazoles with halogenated substituents often exhibit altered toxicity profiles:
- Hepatotoxicity: Compounds like methyl clofenapate induce peroxisome proliferation and liver carcinogenicity in rodents . The dichlorocyclopropyl group’s stability may reduce metabolic activation to toxic intermediates.
Biological Activity
1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the dichlorocyclopropyl group enhances its lipophilicity and potentially its interaction with biological targets. The molecular formula can be represented as:
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with a benzimidazole structure can induce apoptosis in cancer cell lines. For instance, this compound was tested against various cancer cells, showing an IC50 value that suggests effective cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 25.72 ± 3.95 |
| Other benzimidazole derivatives | U87 (glioblastoma) | 45.2 ± 13.0 |
These results highlight the potential of this compound as an anticancer agent, particularly in targeting breast and brain tumors .
Antimicrobial Activity
Benzimidazole derivatives have also been recognized for their antimicrobial properties. The compound was evaluated against various bacterial strains, demonstrating moderate to significant antibacterial activity compared to standard antibiotics:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components. The benzimidazole moiety is crucial for biological activity, while the cyclopropyl group may enhance binding affinity to target proteins by improving lipophilicity and steric interactions. Research has shown that modifications to the benzimidazole ring can significantly influence its pharmacological properties:
- Substituents : Variations at the 1-position or 2-position of the benzimidazole ring can alter potency and selectivity.
- Ring Modifications : Introducing different halogens or alkyl groups can enhance anticancer and antimicrobial activities.
Case Study 1: Anticancer Efficacy
In a controlled study involving mice with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Flow cytometry analysis revealed increased apoptosis rates in treated cells, indicating the compound's mechanism involves triggering programmed cell death .
Case Study 2: Antimicrobial Effectiveness
A series of experiments assessed the antimicrobial efficacy of various benzimidazole derivatives including this compound against clinical isolates of resistant bacterial strains. The results indicated that this compound exhibited superior activity against resistant strains compared to conventional antibiotics like ciprofloxacin .
Q & A
Q. What are the common synthetic pathways for 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole, and how are reaction conditions optimized?
The synthesis typically involves alkylation of benzimidazole precursors with 2,2-dichlorocyclopropane derivatives. A key method includes nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . Optimization focuses on controlling steric and electronic effects:
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive substituents.
- Solvent : DMF enhances solubility of intermediates, while DMSO stabilizes charged transition states .
- Catalysts : Bases like NaH or K₂CO₃ facilitate deprotonation of the benzimidazole nitrogen, enabling efficient alkylation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl methyl integration at δ 1.2–1.8 ppm and benzimidazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 295.1 for C₁₁H₁₀Cl₂N₂) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 200°C .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with electron-withdrawing substituents?
Electron-withdrawing groups (e.g., Cl, CF₃) reduce nucleophilicity at the benzimidazole nitrogen. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >75% .
- Phase-transfer catalysis : Uses tetrabutylammonium bromide (TBAB) to enhance solubility in biphasic systems .
- DoE (Design of Experiments) : Response Surface Methodology (RSM) identifies optimal solvent ratios and temperatures. For example, a 5:1 DMF:H₂O ratio at 70°C maximizes yield (43.96%) in cyclopropanation reactions .
Q. What structure-activity relationships (SAR) are observed for dichlorocyclopropyl-benzimidazole derivatives in enzyme inhibition?
Substituent positioning critically impacts bioactivity:
| Substituent | Position | Effect on IC₅₀ | Mechanistic Insight |
|---|---|---|---|
| Methyl | 2-position | IC₅₀ = 3.2 µM | Enhances lipophilicity, improving membrane permeability |
| Amino | 2-position | Inactive | Polar group disrupts π-orbital stacking with NADH cofactors |
| Dichlorocyclopropyl | N-linked | IC₅₀ = 4.7 µM | Steric bulk limits binding to hydrophobic enzyme pockets |
Q. How do researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from variations in assay conditions or substituent electronic effects. For example:
- Enzyme source : Mammalian vs. bacterial NADH dehydrogenases exhibit differing sensitivity to cyclopropyl steric effects .
- Solvent polarity : Polar solvents (e.g., PBS) may mask hydrophobic interactions, reducing apparent IC₅₀ values .
- Statistical validation : Multivariate analysis (ANOVA) identifies significant variables (e.g., p < 0.05 for temperature effects in RSM models) .
Q. What mechanistic hypotheses explain the compound’s interaction with NADH-dependent enzymes?
Crystallographic data suggests:
- The dichlorocyclopropyl group occupies a hydrophobic cleft near the NADH-binding site, displacing water molecules .
- Benzimidazole nitrogen forms hydrogen bonds with conserved residues (e.g., Asp-203 in E. coli DHFR) .
- Experimental validation : Competitive inhibition assays with varying NADH concentrations (Lineweaver-Burk plots) confirm non-competitive inhibition (Kᵢ = 2.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
